1-(2-fluoroethyl)-4-iodo-5-(propoxymethyl)-1H-pyrazole
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Overview
Description
The compound “1-(2-fluoroethyl)-4-iodo-5-(propoxymethyl)-1H-pyrazole” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms. This compound has various substituents on the pyrazole ring, including a 2-fluoroethyl group, an iodine atom, and a propoxymethyl group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the formation of the pyrazole ring, followed by the addition of the various substituents. The exact methods would depend on the specific reagents and conditions used .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazole ring, with the various substituents attached at the 1, 4, and 5 positions. The presence of the fluorine, iodine, and propoxy groups would likely have significant effects on the compound’s physical and chemical properties .Chemical Reactions Analysis
As a pyrazole derivative, this compound could potentially undergo a variety of chemical reactions. The presence of the halogen atoms (fluorine and iodine) might make it susceptible to nucleophilic substitution reactions. The propoxymethyl group could potentially undergo reactions involving the ether linkage .properties
IUPAC Name |
1-(2-fluoroethyl)-4-iodo-5-(propoxymethyl)pyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14FIN2O/c1-2-5-14-7-9-8(11)6-12-13(9)4-3-10/h6H,2-5,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUIMEYYEKIKZCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOCC1=C(C=NN1CCF)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14FIN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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